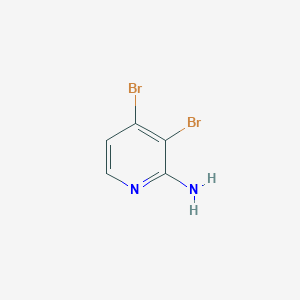

3,4-Dibromopyridin-2-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-Dibromopyridin-2-amine is a chemical compound with the molecular formula C5H4Br2N2 . It is used in research and not intended for human or veterinary use.

Synthesis Analysis

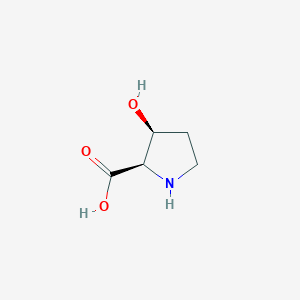

The synthesis of pyridine derivatives, including this compound, has been studied extensively. One method involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 . Another study discusses the efficient procedure for synthesizing different types of aminopyridine derivatives .Scientific Research Applications

Amination Processes

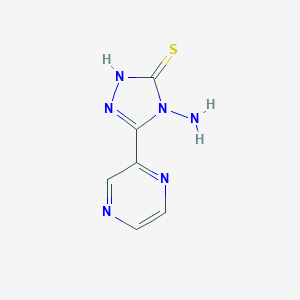

A significant application of 3,4-dibromopyridin-2-amine in scientific research is its use in amination processes. Studies have shown that amination of dibromopyridines, including this compound, with potassium amide in liquid ammonia leads to the production of diaminopyridines or mixtures of these compounds. This process is influenced by the mechanisms of the aminations of monobromopyridines and the addition of ammonia to triple bonds in benzynes, suggesting an intricate interplay of substituents on reaction pathways (Streef & Hertog, 2010).

Catalytic Amination

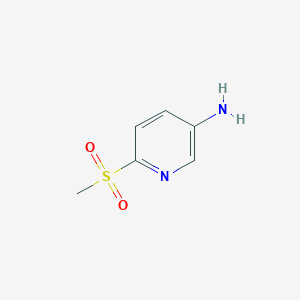

Another research application involves the catalytic amination of polyhalopyridines. For example, the amination of 5-bromo-2-chloropyridine catalyzed by a palladium-Xantphos complex primarily yields 5-amino-2-chloropyridine. This process exhibits high isolated yields and excellent chemoselectivity, showcasing the potential of this compound in selective catalytic amination reactions (Ji, Li, & Bunnelle, 2003).

Future Directions

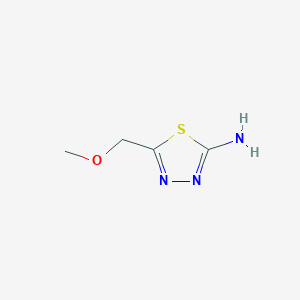

The future directions in the research of pyridine derivatives, including 3,4-Dibromopyridin-2-amine, involve the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity . Another promising direction is the regioselective oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1 .

Mechanism of Action

Target of Action

The primary target of 3,4-Dibromopyridin-2-amine is the pyridine ring . The ring is deactivated due to the presence of the electron-withdrawing nitrogen atom of the pyridine, which draws electron density towards it .

Mode of Action

This compound interacts with its targets through a nucleophilic aromatic substitution reaction (SAr) . The ammonia attacks carbon at the 4-position preferably, rather than the carbon at the 3-position as this position is more deactivated . This attack results in the breakage of the double bond, leading to a loss of aromaticity .

Biochemical Pathways

The affected pathway involves the formation of a carbanionic Meisenheimer intermediate . The bromine at the 4-position then leaves and the double bond reforms, resulting in the restoration of aromaticity in the ring . This results in a net substitution of Br with an NH2 group .

Result of Action

The result of the action of this compound is the substitution of a bromine atom with an ammonia molecule on the pyridine ring . This changes the chemical structure of the compound, potentially altering its physical and chemical properties.

Properties

IUPAC Name |

3,4-dibromopyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2/c6-3-1-2-9-5(8)4(3)7/h1-2H,(H2,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLDPKNBHRCYRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90615602 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.91 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127321-90-8 |

Source

|

| Record name | 3,4-Dibromopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90615602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Oxazolo[5,4-c]pyridine-2(1h)-thione](/img/structure/B174357.png)

![6-chloro-4-N-[(4-fluorophenyl)methyl]pyrimidine-4,5-diamine](/img/structure/B174361.png)

![(3aR,5R,6S,6aR)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B174364.png)

![7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B174367.png)

![1-Methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B174370.png)